molecular formula C22H15LiN4O4S B12781643 C.I. Acid Red 151, lithium salt CAS No. 51988-26-2

C.I. Acid Red 151, lithium salt

Cat. No.: B12781643
CAS No.: 51988-26-2
M. Wt: 438.4 g/mol
InChI Key: KFFZUMQADBQOBO-UHFFFAOYSA-M
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Description

CI Acid Red 151, lithium salt, is a synthetic organic compound used primarily as a dye It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings This compound is known for its vibrant red color and is commonly used in various industrial applications, including textiles, paper, and leather dyeing

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Acid Red 151, lithium salt, typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-naphthol under alkaline conditions to produce the azo dye. The final step involves converting the dye into its lithium salt form by reacting it with lithium hydroxide.

Reaction Conditions:

    Diazotization: 4-aminobenzenesulfonic acid + NaNO₂ + HCl → Diazonium salt

    Coupling: Diazonium salt + 2-naphthol (in alkaline medium) → C.I. Acid Red 151

    Lithium Salt Formation: C.I. Acid Red 151 + LiOH → this compound

Industrial Production Methods

In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, washing, and drying steps to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Red 151, lithium salt, can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form amines, which can further react to form other compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Products may include sulfonic acids or quinones, depending on the extent of oxidation.

    Reduction: The primary products are aromatic amines, which can further react to form other compounds.

    Substitution: Depending on the substituent introduced, various derivatives of the original dye can be formed, each with unique properties.

Scientific Research Applications

C.I. Acid Red 151, lithium salt, has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

    Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to certain biological molecules.

    Industry: Widely used in the textile, paper, and leather industries for dyeing purposes

Mechanism of Action

The mechanism by which C.I. Acid Red 151, lithium salt, exerts its effects is primarily through its interaction with various substrates. The azo group (-N=N-) can form hydrogen bonds and van der Waals interactions with different molecules, allowing it to bind effectively to fibers and other materials. In biological systems, the dye can interact with proteins and nucleic acids, making it useful for staining and visualization purposes.

Comparison with Similar Compounds

    C.I. Acid Red 88: Another azo dye used in similar applications but with different solubility and stability properties.

    C.I. Acid Red 73: Known for its use in textile dyeing, but less stable compared to C.I. Acid Red 151, lithium salt.

Properties

CAS No.

51988-26-2

Molecular Formula

C22H15LiN4O4S

Molecular Weight

438.4 g/mol

IUPAC Name

lithium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H16N4O4S.Li/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1

InChI Key

KFFZUMQADBQOBO-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O

Origin of Product

United States

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